molecular formula C19H28N8O7S B13736059 Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester CAS No. 129570-25-8

Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester

Cat. No.: B13736059
CAS No.: 129570-25-8
M. Wt: 512.5 g/mol
InChI Key: UYAQENSVLWORAQ-QWRGUYRKSA-N
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Description

Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is a complex organic compound with the molecular formula C19H28N8O7S. This compound is notable for its intricate structure, which includes a purine base, a glutamyl-cysteinyl linkage, and a dimethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Linkage Formation: The purine base is then linked to the gamma-glutamyl-L-cysteinyl moiety through a series of condensation reactions.

    Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common conditions include:

    Temperature: Typically maintained between 25-50°C.

    Solvents: Organic solvents like methanol or ethanol are used.

    Catalysts: Acid or base catalysts may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, methyl ester
  • Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, ethyl ester

Uniqueness

Glycine, N-(S-(2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester is unique due to its specific esterification, which can influence its solubility, reactivity, and biological activity. The dimethyl ester group provides distinct chemical properties compared to its methyl or ethyl ester counterparts.

Properties

CAS No.

129570-25-8

Molecular Formula

C19H28N8O7S

Molecular Weight

512.5 g/mol

IUPAC Name

methyl (2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C19H28N8O7S/c1-33-13(29)7-22-16(30)11(24-12(28)4-3-10(20)18(32)34-2)8-35-6-5-27-9-23-15-14(27)17(31)26-19(21)25-15/h9-11H,3-8,20H2,1-2H3,(H,22,30)(H,24,28)(H3,21,25,26,31)/t10-,11-/m0/s1

InChI Key

UYAQENSVLWORAQ-QWRGUYRKSA-N

Isomeric SMILES

COC(=O)CNC(=O)[C@H](CSCCN1C=NC2=C1C(=O)NC(=N2)N)NC(=O)CC[C@@H](C(=O)OC)N

Canonical SMILES

COC(=O)CNC(=O)C(CSCCN1C=NC2=C1C(=O)NC(=N2)N)NC(=O)CCC(C(=O)OC)N

Origin of Product

United States

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